molecular formula C14H15ClN2O2S2 B5657360 1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine

1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine

Cat. No.: B5657360
M. Wt: 342.9 g/mol
InChI Key: RLFYWSUZTBYMEH-UHFFFAOYSA-N
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Description

1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a thiophene-2-sulfonyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.

    Introduction of Thiophene-2-sulfonyl Group: The final step involves the reaction of the intermediate with thiophene-2-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacological agent, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine depends on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-phenyl)-4-(phenylsulfonyl)-piperazine
  • 1-(3-Chloro-phenyl)-4-(methylsulfonyl)-piperazine
  • 1-(3-Chloro-phenyl)-4-(benzylsulfonyl)-piperazine

Uniqueness

1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine is unique due to the presence of the thiophene-2-sulfonyl group, which may impart distinct chemical and biological properties compared to other sulfonyl-substituted piperazines.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S2/c15-12-3-1-4-13(11-12)16-6-8-17(9-7-16)21(18,19)14-5-2-10-20-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFYWSUZTBYMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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